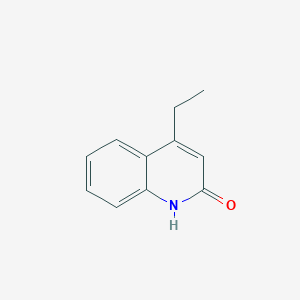

4-ethylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-7-11(13)12-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERNSUKOZDGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570752 | |

| Record name | 4-Ethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61304-66-3 | |

| Record name | 4-Ethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-ethylquinolin-2(1H)-one: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities.[1][2] Substitutions on this privileged core are a key strategy for modulating pharmacological properties, and the 4-ethyl derivative represents a significant analogue. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of 4-ethylquinolin-2(1H)-one. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and validated protocol. This document is intended to serve as a practical resource for researchers engaged in heterocyclic chemistry and drug discovery.

Introduction: The Significance of the Quinolin-2(1H)-one Core

Quinoline derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The quinolin-2(1H)-one (or carbostyril) substructure is of particular interest.[2] The strategic placement of functional groups, such as an ethyl group at the C4-position, can significantly influence the molecule's interaction with biological targets. Understanding and mastering the synthesis of specific analogues like this compound is therefore a critical skill for chemists in the pharmaceutical sciences.

This guide details a robust synthetic route based on the Knorr quinoline synthesis, a classic and reliable method for constructing 2-quinolones.[6][7] We will elucidate the reaction mechanism, provide a detailed experimental protocol, and outline a comprehensive characterization workflow to validate the final product's identity and purity.

Synthetic Strategy: The Knorr Quinoline Synthesis

While several named reactions exist for quinoline synthesis, such as the Conrad-Limpach and Gould-Jacobs methods, the Knorr synthesis is exceptionally well-suited for preparing 2-quinolones from β-ketoanilides.[7][8][9][10] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a strong acid catalyst, typically polyphosphoric acid (PPA) or sulfuric acid.[7][11]

The primary advantage of this approach is its directness and the relative accessibility of the starting materials. The synthesis is a two-stage process: first, the preparation of a β-ketoanilide intermediate, followed by its acid-catalyzed cyclization.

Diagram of the Synthetic Pathway

Caption: Workflow for the Knorr synthesis of this compound.

Stage 1: Synthesis of N-phenyl-2-ethyl-3-oxobutanamide (Precursor)

The first step involves the formation of the anilide from aniline and a suitable β-ketoester, in this case, ethyl 2-ethylacetoacetate. This is a nucleophilic acyl substitution reaction where the amino group of aniline attacks the ester carbonyl of the β-ketoester.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of aniline and ethyl 2-ethylacetoacetate.

-

Heat the reaction mixture at 120-140 °C for 2-3 hours. The reaction can often be performed neat (without solvent).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude product, N-phenyl-2-ethyl-3-oxobutanamide, may solidify upon cooling and can be used in the next step with or without further purification. For higher purity, it can be recrystallized from a suitable solvent like ethanol.

Stage 2: Acid-Catalyzed Cyclization

This is the core of the Knorr synthesis. The strong acid protonates the carbonyl groups of the β-ketoanilide, activating the molecule for an intramolecular Friedel-Crafts-type acylation. The electron-rich aniline ring acts as the nucleophile, attacking one of the carbonyl carbons to form the new heterocyclic ring. Subsequent dehydration yields the final quinolinone product.

Experimental Protocol:

-

Pre-heat polyphosphoric acid (PPA) (approx. 10 times the weight of the anilide) to 80-100 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Slowly and carefully add the crude N-phenyl-2-ethyl-3-oxobutanamide from Stage 1 to the hot PPA with vigorous stirring.

-

Increase the temperature of the reaction mixture to 120-140 °C and maintain it for 1-2 hours. The mixture will become viscous.

-

After the reaction is complete (monitored by TLC), cool the mixture to approximately 70-80 °C.

-

CAUTION: Perform this step in a well-ventilated fume hood. Carefully and slowly pour the hot, viscous reaction mixture onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous solution with a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Characterization and Data Validation

Rigorous characterization is essential to confirm the structural identity and purity of the synthesized this compound. The following combination of analytical techniques provides a self-validating system for product confirmation.

Diagram of the Characterization Workflow

Caption: A multi-technique workflow for the validation of this compound.

Physical Properties

-

Appearance: Typically an off-white to pale yellow crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

¹H NMR Spectroscopy Proton NMR is used to identify the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are distinct and readily assignable.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| NH | ~11.5 - 12.0 | Broad Singlet | 1H |

| Aromatic H | ~7.2 - 7.8 | Multiplet | 4H |

| C3-H | ~6.2 - 6.4 | Singlet | 1H |

| -CH₂ CH₃ | ~2.7 - 2.9 | Quartet | 2H |

| -CH₂CH₃ | ~1.2 - 1.4 | Triplet | 3H |

¹³C NMR Spectroscopy Carbon NMR provides information on the carbon skeleton of the molecule.

| Assignment | Predicted δ (ppm) |

| C =O (C2) | ~162 - 165 |

| Aromatic/Vinyl C | ~115 - 150 |

| -C H₂CH₃ | ~25 - 28 |

| -CH₂C H₃ | ~13 - 15 |

FT-IR Spectroscopy Infrared spectroscopy is used to identify the key functional groups present in the molecule.[12]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3100 - 3300 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Amide C=O | Stretch | 1650 - 1670 (strong) |

| C=C | Stretch | 1500 - 1620 |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Electron Impact (EI) is a common ionization method for such molecules.[13][14]

-

Molecular Formula: C₁₁H₁₁NO

-

Molecular Weight: 173.21 g/mol

-

Expected [M]⁺ Peak: m/z = 173

-

Key Fragmentation: A likely fragmentation pathway is the loss of the ethyl group ([M-29]⁺), resulting in a peak at m/z = 144.

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| Appearance | Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | Range | Sharp, consistent with literature values |

| ¹H NMR | Key Signals | Triplet and quartet for ethyl group, vinyl singlet, aromatic multiplet, broad NH singlet |

| ¹³C NMR | Key Signals | Carbonyl carbon (>160 ppm), aromatic/vinyl carbons, two aliphatic carbons |

| FT-IR (cm⁻¹) | Key Absorptions | ~3200 (N-H), ~2950 (C-H), ~1660 (C=O), ~1600 (C=C) |

| MS (EI) | Molecular Ion | [M]⁺ at m/z = 173 |

Conclusion

This guide has presented a reliable and well-vetted protocol for the synthesis of this compound via the Knorr quinoline synthesis. By providing a rationale for the chosen synthetic route and detailing a comprehensive characterization workflow, we aim to equip researchers with the necessary tools to confidently prepare and validate this important heterocyclic compound. The methodologies described herein are robust and adaptable, forming a solid foundation for further exploration of quinolinone chemistry in drug discovery and development.

References

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Stalinska, J., & Zagaja, M. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

-

Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Vorona, M. A., et al. (2022). Synthesis and halocyclization of 4-methylquinolin-2(1H)-one N- and O-methallyl derivatives. Russian Chemical Bulletin, 71(1), 123-130. Retrieved from [Link]

-

Bispo, M., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. Retrieved from [Link]

-

Supporting Information. (n.d.). Analytical data for products. Retrieved from [Link]

-

Shehata, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Molecules, 27(6), 1985. Retrieved from [Link]

-

Zadrazilova, I., et al. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 16(10), 8445-8461. Retrieved from [Link]

-

Bandurco, V. T., et al. (1987). Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. Journal of Medicinal Chemistry, 30(8), 1421-1426. Retrieved from [Link]

-

PubChem. (n.d.). 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved from [Link]

-

Le, T. N., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Remarkable selectivity of the 2-arylquinoline-based acyl hydrazones toward copper salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

-

ResearchGate. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST WebBook. Retrieved from [Link]

-

PubMed. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Retrieved from [Link]

-

PubMed. (1986). Interactions of 4-nitroquinoline 1-oxide with deoxyribodinucleotides. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

-

PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][15][16]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone, hydrazone. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DSpace [helda.helsinki.fi]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. mdpi.com [mdpi.com]

- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl- [webbook.nist.gov]

- 15. synarchive.com [synarchive.com]

- 16. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

4-ethylquinolin-2(1H)-one chemical properties and structure elucidation

An In-depth Technical Guide to 4-ethylquinolin-2(1H)-one: Chemical Properties, Synthesis, and Structure Elucidation

Introduction: The Significance of the Quinolin-2(1H)-one Scaffold

The quinolin-2-one, or carbostyril, scaffold is a privileged heterocyclic structure in medicinal chemistry, representing the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1] This bicyclic system, which consists of a benzene ring fused to a 2-pyridone ring, is a versatile template for developing novel therapeutic agents.[1] Its derivatives have been extensively investigated and have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, inflammation, and neurology.[1][2] this compound is a specific derivative within this important class of compounds. Understanding its chemical properties, synthesis, and the methods used to confirm its structure is fundamental for researchers and scientists engaged in drug discovery and development. This guide provides a detailed examination of these core aspects, grounded in established chemical principles and spectroscopic analysis.

Chemical Structure and Tautomerism

This compound primarily exists in the keto (amide) form, which is in tautomeric equilibrium with its enol (2-hydroxyquinoline) form. The keto form is generally more stable. This tautomerism is a key feature of its chemical character and influences its reactivity.

Caption: Workflow for the Knorr synthesis of this compound.

Experimental Protocol (General Procedure)

-

Formation of the β-ketoanilide: Aniline is reacted with ethyl 3-oxopentanoate, typically at elevated temperatures (100-140 °C), to form N-(phenyl)3-oxopentanamide. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The crude β-ketoanilide is slowly added to a stirred, cold (0-10 °C) solution of concentrated sulfuric acid or polyphosphoric acid.

-

Heating: The reaction mixture is then heated (e.g., to 100 °C) for a specified period until the cyclization is complete, as indicated by TLC.

-

Work-up: The mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration.

-

Purification: The solid product is washed with water, a dilute sodium bicarbonate solution to neutralize residual acid, and then again with water. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol. [3]

Structure Elucidation through Spectroscopic Analysis

The confirmation of the chemical structure of this compound is achieved through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's framework and functional groups. [4]

Caption: Structure of this compound with atom numbering.

Spectroscopic Data Summary

| Technique | Observed Feature | Interpretation |

| ¹H NMR | δ ~11.6 ppm (s, 1H) | N-H proton of the amide. [5] |

| δ ~7.2-8.0 ppm (m, 4H) | Aromatic protons on the benzene ring. | |

| δ ~6.3 ppm (s, 1H) | Vinylic proton at the C3 position. [5] | |

| δ ~2.7 ppm (q, 2H) | Methylene (-CH₂) protons of the ethyl group. | |

| δ ~1.2 ppm (t, 3H) | Methyl (-CH₃) protons of the ethyl group. | |

| ¹³C NMR | δ ~162-165 ppm | C=O (amide carbonyl) carbon at C2. [6] |

| δ ~115-140 ppm | Aromatic and vinylic carbons (C3, C4a, C5, C6, C7, C8, C8a). | |

| δ ~145-150 ppm | Carbon at C4 attached to the ethyl group. | |

| δ ~25 ppm | Methylene (-CH₂) carbon of the ethyl group. | |

| δ ~14 ppm | Methyl (-CH₃) carbon of the ethyl group. | |

| IR (cm⁻¹) | ~3100-3300 (broad) | N-H stretching vibration of the amide. |

| ~2900-3000 | C-H stretching of aromatic and alkyl groups. | |

| ~1650-1670 (strong) | C=O (amide I band) stretching vibration. [7] | |

| ~1600, ~1500 | C=C aromatic ring stretching vibrations. | |

| Mass Spec. | m/z = 173 (M⁺) | Molecular ion peak corresponding to the molecular weight (C₁₁H₁₁NO). |

| m/z = 158 | Fragmentation corresponding to the loss of a methyl group (-CH₃). | |

| m/z = 145 | Fragmentation corresponding to the loss of an ethyl group (-C₂H₅). |

Expert Interpretation of Spectroscopic Data

-

¹H NMR: The downfield singlet around 11.6 ppm is highly characteristic of the N-H proton in a quinolinone system, confirming the presence of the lactam structure. [5]The quartet and triplet pattern for the ethyl group protons, with their specific chemical shifts, unambiguously confirms the presence and connectivity of this substituent. The singlet for the C3 proton indicates it has no adjacent proton neighbors.

-

¹³C NMR: The chemical shift of the carbonyl carbon above 160 ppm is definitive for an amide or lactam C=O group. [6]The number of signals in the aromatic region corresponds to the distinct carbon environments in the bicyclic system.

-

Infrared (IR) Spectroscopy: The strong absorption band around 1660 cm⁻¹ is a key diagnostic peak for the carbonyl group in the six-membered lactam ring. [7]The broad N-H stretch further supports this assignment. The presence of both sp² (aromatic/vinylic) and sp³ (alkyl) C-H stretches aligns with the proposed structure.

-

Mass Spectrometry (MS): The molecular ion peak at m/z 173 confirms the molecular formula. The fragmentation pattern, particularly the loss of the methyl (M-15) and ethyl (M-28) fragments, is consistent with the presence of the 4-ethyl substituent and provides corroborating evidence for the overall structure.

Applications in Research and Drug Development

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry. Derivatives have been synthesized and evaluated for a wide range of biological activities:

-

Anticancer Agents: Many quinolinone derivatives exhibit potent antiproliferative activity, with some acting as inhibitors of crucial protein kinases like CDK5 or EGFR/HER-2. [4][8]* Antimicrobial Activity: The scaffold has been used to develop compounds with antibacterial and antifungal properties. [3]* Anti-inflammatory and Anti-thrombotic Agents: Certain derivatives have shown promise as anti-inflammatory and anti-arteriostenotic agents. [9]* CNS Activity: The ability of some quinolin-2-one derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders. [1] The 4-ethyl substitution can modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and binding affinity to biological targets.

Conclusion

This compound is a significant heterocyclic compound whose synthesis and structural characterization rely on foundational principles of organic chemistry and spectroscopy. The Knorr synthesis provides a reliable route for its preparation, and a combination of NMR, IR, and mass spectrometry offers a self-validating system for its complete structure elucidation. The proven therapeutic potential of the broader quinolin-2-one class ensures that derivatives like this compound will continue to be of high interest to researchers in the field of drug discovery.

References

- BenchChem. (n.d.). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.

- Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (2024). World News of Natural Sciences, 55, 25-32.

- Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.

- Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.

- Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.

- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI.

- BenchChem. (n.d.). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.

- Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). PubMed Central.

- Supporting Information. (n.d.).

- Koga, Y., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters, 8(12), 1471-6.

- Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. (n.d.).

- Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate.

- Synthesis and halocyclization of 4-methylquinolin-2(1H)-one N- and O-methallyl derivatives. (n.d.).

- Mandal, S., et al. (2021). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Green Chemistry.

- New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. (n.d.). ResearchGate.

- Wikipedia. (n.d.). Conrad–Limpach synthesis.

- SynArchive. (n.d.). Knorr Quinoline Synthesis.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Wikipedia. (n.d.). Knorr quinoline synthesis.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. (2022). Helda - University of Helsinki.

- Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.

- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). National Institutes of Health.

- Bandurco, V. T., et al. (1987). Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. Journal of Medicinal Chemistry, 30(8), 1421-6.

- PubChem. (n.d.). 2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-.

- Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. (2025). ResearchGate.

- CoLab. (2010, September 15). Knorr Quinoline Synthesis.

- PubChem. (n.d.). 4-Ethylquinoline.

- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubChem. (n.d.). 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium iodide.

- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2025). ResearchGate.

- 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.).

- PubChem. (n.d.). 4-Hydroxyquinoline.

- PubChem. (n.d.). 4-Hydroxy-1-phenyl-1,2-dihydroquinolin-2-one.

- National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST WebBook.

- Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[10][11]enzothiazepin-1-ones under electron impact ionization conditions. (n.d.). PubMed. Retrieved from

- PubChem. (n.d.). 2-Heptyl-4-hydroxyquinoline.

- National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Spectroscopic Characterization of 4-ethylquinolin-2(1H)-one: A Technical Guide for Researchers

Introduction: The Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core is a prevalent structural motif in a wide array of biologically active compounds. The introduction of an ethyl group at the 4-position is anticipated to modulate the molecule's lipophilicity and steric profile, potentially influencing its biological activity and material properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Predicted Spectroscopic Data of 4-ethylquinolin-2(1H)-one

The following sections detail the predicted spectroscopic data for this compound. These predictions are grounded in the experimental data of 4-methylquinolin-2(1H)-one and the well-established effects of an ethyl substituent in spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with assignments based on the analysis of its structural features and comparison with the known data of 4-methylquinolin-2(1H)-one.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal characteristic signals for the ethyl group and the aromatic protons of the quinolinone ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.1 | d | ~8.0 |

| H-6 | ~7.3 | t | ~7.5 |

| H-7 | ~7.6 | t | ~7.5 |

| H-8 | ~7.7 | d | ~8.0 |

| H-3 | ~6.3 | s | - |

| -CH₂- (ethyl) | ~2.7 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.3 | t | ~7.5 |

| N-H | ~11.7 | br s | - |

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzo-fused ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the carbonyl and amino groups.

-

Vinyl Proton (H-3): The proton at the 3-position is expected to appear as a singlet around 6.3 ppm.

-

Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group are predicted to resonate as a quartet around 2.7 ppm, coupled to the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.3 ppm, coupled to the two methylene protons.

-

Amide Proton (N-H): The amide proton is expected to be a broad singlet at a significantly downfield chemical shift, around 11.7 ppm, due to hydrogen bonding and the electronic nature of the amide group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-3 | ~118 |

| C-4 | ~148 |

| C-4a | ~116 |

| C-5 | ~130 |

| C-6 | ~122 |

| C-7 | ~129 |

| C-8 | ~124 |

| C-8a | ~140 |

| -CH₂- (ethyl) | ~28 |

| -CH₃ (ethyl) | ~14 |

-

Carbonyl Carbon (C-2): The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around 162 ppm.

-

Aromatic and Vinylic Carbons: The carbons of the quinolinone ring system will resonate in the range of 116-148 ppm.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is predicted to appear around 28 ppm, while the methyl carbon (-CH₃) will be found further upfield, around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-H bonds present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch | 3200-3000 | Medium, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2980-2850 | Medium |

| C=O stretch (amide) | 1660-1640 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to strong |

| C-H bend (out-of-plane) | 900-675 | Strong |

-

N-H Stretching: A broad absorption band is expected in the region of 3200-3000 cm⁻¹ corresponding to the N-H stretching vibration of the amide group. The broadness is due to intermolecular hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group should appear around 1660-1640 cm⁻¹.

-

Aromatic C=C and C-H Stretching: The spectrum will also feature absorptions for the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group will be observed in the 2980-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to provide information about the molecular weight and fragmentation pattern of this compound.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment |

| 173 | [M]⁺˙ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 145 | [M - C₂H₄]⁺˙ |

| 144 | [M - C₂H₅]⁺ |

| 117 | [M - C₂H₄ - CO]⁺˙ |

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z value of 173, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The primary fragmentation pathway is likely to involve the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment ion at m/z 158. Another significant fragmentation could be the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, leading to a radical cation at m/z 145. Subsequent loss of carbon monoxide (CO) from this fragment would yield an ion at m/z 117.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices and are intended to be adaptable to specific instrumentation.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy [1]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) and a greater number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy [2][3]

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the built-in press to ensure intimate contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

-

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry

Protocol for Electron Ionization (EI) Mass Spectrometry [4][5]

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which can be used to elucidate the structure of the molecule.

-

Caption: Workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging the experimental data of the closely related 4-methylquinolin-2(1H)-one and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and structural characterization of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from University of Notre Dame website: [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from University of Oklahoma website: [Link]

-

de la Cruz-López, F., et al. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

- El-Azab, A. S., et al. (2013). FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 191-195.

-

Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). The Hong Kong University of Science and Technology. Retrieved from [Link]

-

Seton Hall University 200 MHz MR SOP manual. (2012, January 14). Retrieved from [Link]

-

The Essential Guide to Electron Ionization in GC–MS. (2019, April 1). LCGC International. Retrieved from [Link]

-

Electron Ionization. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

4-Hydroxy-N-methylcarbostyril. PubChem. Retrieved from [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]

-

Ionization Modes: EI. (n.d.). Shimadzu. Retrieved from [Link]

-

Fragmentation Mechanisms. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

4.4: Interpreting Electron Ionization Mass Spectra. (2022, September 1). Chemistry LibreTexts. Retrieved from [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). MDPI. Retrieved from [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). Arkat USA. Retrieved from [Link]

- Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen.

-

4-Methylquinoline. SpectraBase. Retrieved from [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). Spectroscopy Online. Retrieved from [Link]

-

2(1H)-Quinolinone, 4-methyl-. NIST WebBook. Retrieved from [Link]&Mask=200)

Sources

Biological Activity Screening of Novel 4-Ethylquinolin-2(1H)-one Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] These derivatives have garnered significant attention from researchers due to their therapeutic potential, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1] The versatility of the quinolin-2(1H)-one ring system allows for extensive chemical modification, enabling the synthesis of large libraries of novel compounds for biological screening.[1] This guide provides a comprehensive overview of the key biological activities of novel quinolin-2-one derivatives, with a particular focus on 4-ethyl substituted analogues as a representative case study. It includes detailed experimental protocols for their screening and a summary of how to present quantitative data to aid researchers and drug development professionals in this promising field.

The substitution at the C-4 position of the quinoline ring is a critical determinant of biological activity.[2] While a wide range of substituents have been explored, small alkyl groups such as ethyl can modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets. This guide focuses on a hypothetical series of 4-ethylquinolin-2(1H)-one derivatives to illustrate a systematic screening approach.

Rationale for Biological Activity Screening

Given the broad therapeutic potential of the quinolinone scaffold, a primary screening cascade for novel derivatives typically includes assays for anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This multi-pronged approach is logical as many signaling pathways are interconnected. For instance, the transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses and also plays a crucial role in the development and progression of cancer by stimulating cell proliferation and preventing apoptosis.[2][6][7] Aberrant NF-κB activation is associated with various inflammatory diseases and malignancies.[7] Therefore, compounds that modulate NF-κB activity may exhibit both anti-inflammatory and anticancer effects.

The NF-κB Signaling Pathway: A Key Target

The NF-κB pathway is a central hub for cellular responses to stimuli such as cytokines and bacterial endotoxins like lipopolysaccharide (LPS).[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of a wide range of pro-inflammatory and pro-survival genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[4][8][9]

Caption: The canonical NF-κB signaling pathway activated by LPS.

Anticancer Activity Screening: The MTT Assay

A primary screen for anticancer activity involves assessing the cytotoxicity of the novel compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[12] The formazan crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, typically 0.1% DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[10]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.[10]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

Summarize the cytotoxicity data in a table. The following is an example of hypothetical data for a series of this compound derivatives.

| Compound ID | R-group Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HeLa |

| EQ-1 | H | 15.2 | 22.5 | 18.9 |

| EQ-2 | 6-Chloro | 5.8 | 8.1 | 7.2 |

| EQ-3 | 7-Methoxy | 12.4 | 19.8 | 15.3 |

| EQ-4 | 6-Nitro | 2.1 | 3.5 | 2.9 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[3] Quinolinone derivatives have shown promise in this area. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's in vitro antimicrobial activity.

Principle of MIC Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period. The broth microdilution method is a common and efficient technique for determining MIC values for a large number of compounds.

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

-

Inoculation: Add an equal volume of the diluted inoculum to each well containing the test compound. Include a positive control well (inoculum without compound) and a negative control well (broth only, no inoculum) to ensure the viability of the microorganisms and the sterility of the medium, respectively.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

-

MIC Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

Present the MIC values in a table for clarity. The following is an example of hypothetical data.

| Compound ID | R-group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| EQ-1 | H | 64 | >128 | 128 |

| EQ-2 | 6-Chloro | 16 | 64 | 32 |

| EQ-3 | 7-Methoxy | 32 | >128 | 64 |

| EQ-4 | 6-Nitro | 8 | 32 | 16 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 4 |

Anti-inflammatory Activity Screening: Nitric Oxide Inhibition Assay

An in vitro assay using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) is a standard method to screen for potential anti-inflammatory activity. The assay measures the inhibition of nitric oxide (NO), a key pro-inflammatory mediator produced by iNOS in response to LPS.

Principle of the NO Inhibition Assay

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering the NF-κB signaling pathway.[8] This leads to the upregulation of iNOS and the subsequent production of large amounts of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.

Experimental Protocol: NO Inhibition Assay

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

-

Cell Viability Assessment: It is crucial to perform a concurrent cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

Data Presentation

Tabulate the results for both NO inhibition and cell viability to provide a comprehensive picture of the compounds' anti-inflammatory potential and safety window.

| Compound ID | Concentration (µM) | % NO Inhibition | % Cell Viability |

| EQ-1 | 50 | 25.4 | 98.2 |

| EQ-2 | 50 | 68.1 | 95.6 |

| EQ-3 | 50 | 35.7 | 97.1 |

| EQ-4 | 50 | 85.3 | 92.4 |

| L-NAME | (Positive Control) | 95.2 | 99.5 |

Conclusion and Future Directions

This guide outlines a foundational screening cascade for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of novel this compound derivatives. The described protocols for MTT, MIC, and NO inhibition assays provide robust and reproducible methods for initial biological characterization. Compounds demonstrating significant activity in these primary screens, such as the hypothetical derivative EQ-4 with its potent cytotoxic, antimicrobial, and anti-inflammatory effects, would be prioritized for further investigation.

Subsequent steps would involve more detailed mechanism of action studies, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays (e.g., IKK or COX-2 inhibition). Further structure-activity relationship (SAR) studies would be conducted to optimize the lead compounds for improved potency and reduced toxicity. Ultimately, promising candidates would advance to in vivo animal models to evaluate their efficacy and safety profiles, paving the way for potential new therapeutic agents.

References

-

Subunit-Specific Role of NF-κB in Cancer - MDPI. Available at: [Link]

-

NF-κB as a Critical Link Between Inflammation and Cancer - PMC - NIH. Available at: [Link]

-

Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC - PubMed Central. Available at: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

-

In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety - PubMed. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

-

NF-κB in Cancer: A Matter of Life and Death - AACR Journals. Available at: [Link]

-

an overview of quinoline derivatives as anti-cancer agents - ResearchGate. Available at: [Link]

-

NF-B, inflammation, immunity and cancer: Coming of age - ResearchGate. Available at: [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]

-

Abstract 4624: Molecular target identification of quinolinone based anticancer compounds | Cancer Research - AACR Journals. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]

-

MTT Assay - Protocols.io. Available at: [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. Available at: [Link]

-

The minimum inhibitory concentration of antibiotics | BMG LABTECH. Available at: [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Available at: [Link]

-

Selected quinoline derivatives with anti-inflammatory activity - ResearchGate. Available at: [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. Available at: [Link]

-

New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Available at: [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. Available at: [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. Available at: [Link]

-

Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. Available at: [Link]

-

Novel production of quinol-2(1H)-one derivatives from quinol-4(1H) - RSC Publishing. Available at: [Link]

-

A Quick Introduction to Graphviz. Available at: [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones - Helda - University of Helsinki. Available at: [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. Available at: [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. Available at: [Link]

-

Graphviz workflow 1 - YouTube. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolin-2(1H)-one Analogues and 2-Substituted Quinolone Derivatives - ResearchGate. Available at: [Link]

-

Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones - ResearchGate. Available at: [Link]

-

Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - NIH. Available at: [Link]

-

Time-course of lipopolysaccharide (LPS)-induced nitric oxide production... - ResearchGate. Available at: [Link]

-

Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - MDPI. Available at: [Link]

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - NIH. Available at: [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. Available at: [Link]

-

Graphviz. Available at: [Link]

-

Graphviz tutorial - YouTube. Available at: [Link]

-

Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide | Pathogens and Disease | Oxford Academic. Available at: [Link]

-

Graphviz Examples and Tutorial - Sketchviz. Available at: [Link]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent anti-inflammatory effects of two quinolinedione compounds, OQ1 and OQ21, mediated by dual inhibition of inducible NO synthase and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent anti-inflammatory effects of two quinolinedione compounds, OQ1 and OQ21, mediated by dual inhibition of inducible NO synthase and cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 9. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Discovery and isolation of 4-ethylquinolin-2(1H)-one analogs

An In-Depth Technical Guide to the Discovery and Isolation of 4-Ethylquinolin-2(1H)-one Analogs

A Foreword for the Modern Researcher

The quinolin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1] These derivatives have garnered significant attention due to their therapeutic potential, which spans anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][2][3] The versatility of this heterocyclic system allows for extensive chemical modification, enabling the synthesis of vast libraries of novel compounds for biological screening.[1][4] This guide provides a comprehensive overview of the synthetic strategies, isolation protocols, and characterization techniques pertinent to this compound and its analogs, tailored for researchers and drug development professionals.

Part 1: Strategic Synthesis of the this compound Scaffold

The synthesis of quinolin-2(1H)-one analogs is a well-established field, with several named reactions providing reliable access to the core structure. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.

Classical Approaches and Modern Refinements

The Conrad-Limpach and Knorr quinoline syntheses are foundational methods for constructing the quinolinone core. These methods typically involve the condensation of anilines with β-ketoesters. For the synthesis of 4-substituted analogs like this compound, a common strategy involves the cyclization of N-phenylamides of 3-oxopentanoic acid derivatives.

A versatile synthetic method for preparing 4-hydroxyquinolone derivatives, which can be precursors to 4-alkylated analogs, involves the use of malonic ester synthesis from simple benzoic acid derivatives.[5] Microwave-assisted synthesis has also been employed to accelerate the condensation of aromatic amines with malonic acid or its esters, leading to good to excellent yields in shorter reaction times.[4][6]

The following diagram illustrates a generalized synthetic workflow for obtaining 4-substituted quinolin-2(1H)-one analogs.

Caption: Generalized synthetic workflow for 4-substituted quinolin-2(1H)-one analogs.

Part 2: Isolation and Purification: A Workflow for Purity

The isolation and purification of the target this compound analogs from a reaction mixture are critical steps to ensure the accuracy of subsequent analytical and biological evaluations. The choice of purification technique depends on the physicochemical properties of the compound and the nature of the impurities.

Step-by-Step Experimental Protocol for Purification

-

Initial Work-up: Following the reaction, the crude mixture is typically subjected to an aqueous work-up to remove inorganic salts and highly polar impurities. This may involve partitioning between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute aqueous acid/base solution.

-

Chromatographic Purification: Column chromatography is the most common method for purifying organic compounds.[7][8]

-

Stationary Phase: Silica gel is the most frequently used stationary phase for the purification of quinolinone derivatives.

-

Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is typically employed to elute the compounds from the column. The optimal solvent system is determined by thin-layer chromatography (TLC) analysis.

-

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical standards or compounds intended for biological testing, preparative HPLC is often necessary.[9][10] Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid, are commonly used.

-

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of the sample.[11][12][13] CCC has been successfully used for the preparative separation of quinoline derivatives.[11][12]

The following diagram illustrates a typical purification workflow.

Caption: A standard workflow for the isolation and purification of quinolinone analogs.

Part 3: Structural Elucidation and Characterization

Unambiguous characterization of the synthesized this compound analogs is essential. A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of the final compounds.[14][15][16]

Analytical Techniques and Expected Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons. For a this compound analog, one would expect to see characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), and the NH proton of the quinolinone ring.[17]

-

¹³C NMR: Shows the number of unique carbon atoms. The spectrum would display signals for the carbonyl carbon (around 160-180 ppm), aromatic carbons, and the carbons of the ethyl group.[17]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. Key characteristic bands for a this compound analog would include a C=O stretch (around 1650-1670 cm⁻¹) and N-H stretching vibrations.[17]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. Quinolin-2(1H)-one derivatives typically show characteristic absorption bands in the UV region.[17]

| Technique | Purpose | Typical Data for this compound Scaffold |

| ¹H NMR | Structural elucidation (proton framework) | Aromatic protons (7.0-8.5 ppm), NH proton (variable, >10 ppm), ethyl group (quartet ~2.7 ppm, triplet ~1.2 ppm) |

| ¹³C NMR | Structural elucidation (carbon framework) | C=O (~163 ppm), aromatic carbons (115-140 ppm), ethyl group carbons (~25 ppm, ~15 ppm) |

| HRMS | Determination of elemental composition | Provides the exact mass, confirming the molecular formula. |

| IR | Functional group identification | C=O stretch (~1660 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹) |

| HPLC | Purity assessment and quantification | A single sharp peak indicates high purity.[18] |

Part 4: Screening for Biological Activity

Quinolin-2-one derivatives are known for a wide range of biological activities.[2][19][20] Screening new analogs for potential therapeutic applications is a crucial part of the drug discovery process.

Key Biological Assays

-

Anticancer Activity:

-

MTT Assay: A colorimetric assay to assess cell viability and the cytotoxic effects of the compounds on various cancer cell lines.[1]

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds cause cell cycle arrest at specific phases (e.g., G2/M).[1]

-

Apoptosis Assays: Techniques like Annexin V-FITC/PI staining can determine if the compounds induce programmed cell death.[1]

-

-

Antimicrobial Activity:

-

Broth Microdilution Method: Used to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

-

Disk Diffusion Assay: A qualitative method to assess the antimicrobial activity of the compounds.

-

The following diagram outlines a typical biological screening cascade.

Caption: A hierarchical approach to screening novel quinolinone analogs for biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic and purification methods outlined in this guide provide a robust framework for accessing a diverse range of analogs. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of novel biological targets for this class of compounds. The integration of computational methods, such as molecular docking and ADME predictions, will further accelerate the discovery of new drug candidates based on this versatile heterocyclic core.[14][16]

References

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). International Journal of Advancement in Engineering Technology, Management & Applied Science, 7(6).

-

Taylor & Francis. (n.d.). Biological activity of natural 2-quinolinones. Retrieved from [Link]

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654.

- (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8683–8703.

- Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. (2017). Critical Reviews in Analytical Chemistry, 47(3), 232–246.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). Molecules, 28(15), 5789.

- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003).

- Synthesis of 4-Hydroxyquinolin-2(1H)-one Analogues and 2-Substituted Quinolone Derivatives. (2004). Journal of the Chinese Chemical Society, 51(4), 843–850.

- Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. (1993). Journal of Medicinal Chemistry, 36(18), 2676–2692.

- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2014). Molecules, 19(8), 12699–12715.

- A novel series of quinolin-2-(1H)-one analogues synthesis. (2023).

- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (2008).

- Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase. (2003).

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). Molecules, 23(11), 2766.

- Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2024). RSC Advances, 14(3), 1639–1661.

- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350–1354.

- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2020). Journal of Physics: Conference Series, 1578, 012069.

- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2024). Scientific Reports, 14(1), 10839.

- 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). Research Square.

- Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). Marine Drugs, 18(12), 616.

- Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. (2005). Il Farmaco, 60(4), 321–326.

- Synthesis, Spectroscopic Analysis, Molecular Docking and DFT Study of Some New Heterocyclic Compounds tethered 4-hydroxy-1-methylquinoline-2(1H)one. (2024).

- Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal, 17(1), 161.

- Separation techniques: Chromatography. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 857–880.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). International Journal of Molecular Sciences, 25(1), 540.

- Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.).

- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2014). Journal of Saudi Chemical Society, 18(6), 1013–1027.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. pdf.journalagent.com [pdf.journalagent.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. impactfactor.org [impactfactor.org]

- 16. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]